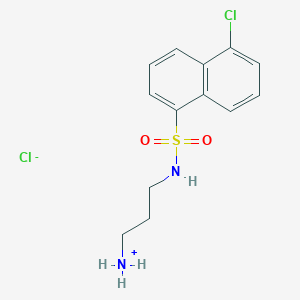
N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features an aminopropyl group, a chloro-substituted naphthalene ring, and a sulfonamide group, making it a versatile molecule in various chemical reactions and biological studies.
Mechanism of Action
Target of Action
N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride, also known as APMA, is a type of aminoalkyl methacrylamide Similar compounds have been reported to interact with various biological targets, such as enzymes and receptors, to exert their effects .
Mode of Action
It’s known that apma has a primary amine that provides attractive features such as ph-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures . This suggests that APMA may interact with its targets through these properties, leading to changes in the biological system .
Biochemical Pathways
Apma can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . This suggests that APMA may influence various biochemical pathways related to these processes.
Pharmacokinetics
APMA is a powder at room temperature and should be stored at 2-8°C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Given its use in gene delivery, drug delivery, and diagnostics applications , it can be inferred that APMA may have significant effects at the molecular and cellular levels.
Action Environment
It’s known that apma is a powder at room temperature and should be stored at 2-8°c . This suggests that temperature and other environmental factors may influence its stability and, consequently, its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-1-naphthalenesulfonyl chloride and 3-aminopropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 5-chloro-1-naphthalenesulfonyl chloride is slowly added to a solution of 3-aminopropylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Controlled Environment: Reactions are conducted in controlled environments to maintain consistent temperature, pressure, and inert atmosphere.
Continuous Processing: Industrial reactors may be used for continuous processing, allowing for higher efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Condensation Reactions: The aminopropyl group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
Substitution Products: Derivatives with different substituents replacing the chloro group.
Oxidation Products: Sulfoxides or sulfones.
Condensation Products: Imines or amides formed from reactions with carbonyl compounds.
Scientific Research Applications
N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)-1-naphthalenesulfonamide, hydrochloride: Lacks the chloro substituent, affecting its reactivity and binding properties.
N-(3-Aminopropyl)-5-bromo-1-naphthalenesulfonamide, hydrochloride: Contains a bromo group instead of a chloro group, which can influence its chemical behavior and biological activity.
N-(3-Aminopropyl)-5-methyl-1-naphthalenesulfonamide, hydrochloride: The presence of a methyl group alters its steric and electronic properties.
Uniqueness
N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The chloro substituent enhances its potential as a versatile intermediate in organic synthesis and as a probe in biological studies.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-aminopropyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S.ClH/c14-12-6-1-5-11-10(12)4-2-7-13(11)19(17,18)16-9-3-8-15;/h1-2,4-7,16H,3,8-9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREFPAWBKYKLNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657023 |
Source


|
| Record name | N-(3-Aminopropyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78957-86-5 |
Source


|
| Record name | N-(3-Aminopropyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
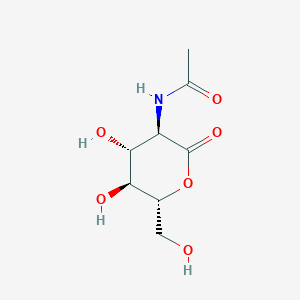
![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)
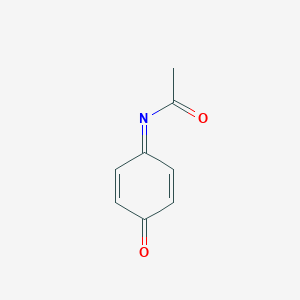
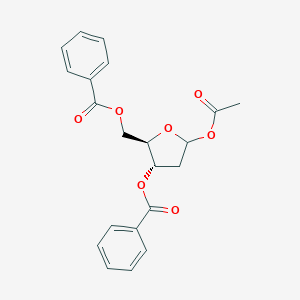
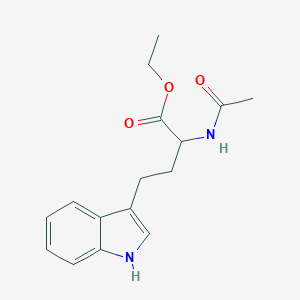
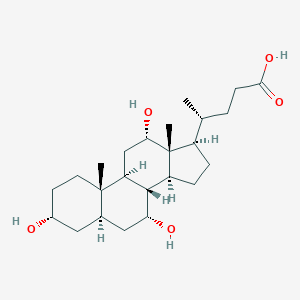
![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)
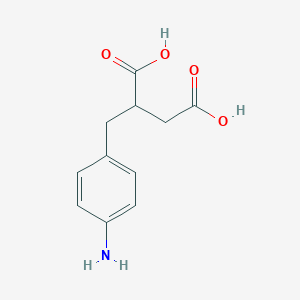
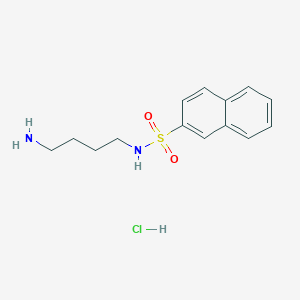
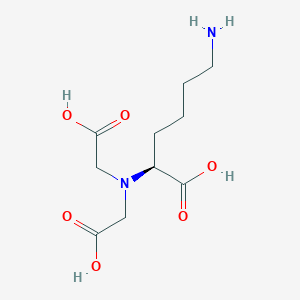
![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)
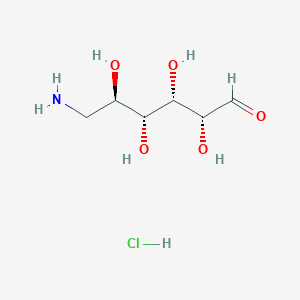
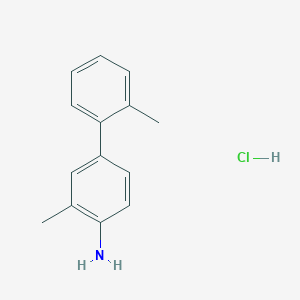
![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)
